5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde
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Overview
Description
5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 3-position, and an aldehyde group at the 2-position of the benzofuran ring.
Preparation Methods
The synthesis of 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde can be achieved through several synthetic routes. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis . Industrial production methods often employ these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted benzofuran derivatives.
Scientific Research Applications
5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde depends on its specific application. In biological systems, benzofuran derivatives often interact with molecular targets such as enzymes, receptors, and DNA. These interactions can lead to the inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription . The exact molecular pathways involved vary depending on the specific derivative and its target.
Comparison with Similar Compounds
5-methoxy-3-methyl-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives, such as:
2-benzofurancarboxaldehyde: Similar in structure but lacks the methoxy and methyl groups, resulting in different chemical and biological properties.
3-methyl-1-benzofuran-2-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and biological activity.
5-methoxy-1-benzofuran-2-carbaldehyde:
The presence of the methoxy and methyl groups in this compound makes it unique, as these substituents can influence its reactivity, stability, and biological activity.
Properties
CAS No. |
33038-25-4 |
---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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